molecular formula C24H24ClFN4O2S B2634974 N-[2-(4-chlorophenyl)ethyl]-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 946370-06-5

N-[2-(4-chlorophenyl)ethyl]-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2634974
CAS RN: 946370-06-5
M. Wt: 486.99
InChI Key: KCLZQDOLPGQVNA-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H24ClFN4O2S and its molecular weight is 486.99. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)ethyl]-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)ethyl]-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds involves complex chemical reactions that lead to the formation of molecules with potential pharmaceutical applications. For instance, studies on the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have aimed at discovering novel antiallergic compounds, highlighting the importance of the structural design in achieving high potency against specific biological targets (Cecilia Menciu et al., 1999). Additionally, the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, offering insights into their folded conformations and intramolecular hydrogen bond stabilizations, which are crucial for their biological activity (S. Subasri et al., 2016).

Antimicrobial and Antitumor Activity

Several derivatives of related structural frameworks have been explored for their antimicrobial and antitumor activities. The design and synthesis of classical and nonclassical antifolates based on pyrrolo[2,3-d]pyrimidines, for example, demonstrate significant inhibitory activity against human dihydrofolate reductase (DHFR), suggesting potential applications in cancer treatment (A. Gangjee et al., 2007). Similarly, novel pyrazole derivatives with various moieties have shown promising antimicrobial and anticancer properties, highlighting the potential of these compounds in the development of new therapeutic agents (H. Hafez et al., 2016).

Spectroscopic and Computational Studies

Research on related compounds also includes spectroscopic and computational studies to understand their molecular structures and interactions. Vibrational spectroscopic signatures and the effect of rehybridization have been characterized for antiviral active molecules, providing valuable information on their stability and interactions at the molecular level (S. J. Jenepha Mary et al., 2022). These studies are essential for rational drug design and the development of compounds with optimized pharmacological properties.

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClFN4O2S/c25-18-5-1-16(2-6-18)9-11-27-22(31)15-33-24-28-21-10-12-30(14-20(21)23(32)29-24)13-17-3-7-19(26)8-4-17/h1-8H,9-15H2,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLZQDOLPGQVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NCCC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)ethyl]-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

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